3-Chloro-6-fluoro-4-methylindazole
Description
3-Chloro-6-fluoro-4-methylindazole is a heterocyclic organic compound featuring an indazole core—a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The substituents at positions 3 (chloro), 6 (fluoro), and 4 (methyl) confer distinct electronic and steric properties:
- Chloro (Cl): A moderately electron-withdrawing group that enhances molecular stability and influences lipophilicity.
- Fluoro (F): A small, highly electronegative substituent that improves binding affinity in biological targets due to its strong inductive effects.
- Methyl (CH₃): An electron-donating group that can enhance metabolic stability by blocking oxidation sites.
Properties
IUPAC Name |
3-chloro-6-fluoro-4-methyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c1-4-2-5(10)3-6-7(4)8(9)12-11-6/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODLUCHCMUOSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-4-methylindazole can be achieved through various methods. One common approach involves the cyclization of substituted hydrazines with ortho-substituted aromatic aldehydes or ketones. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of 3-Chloro-6-fluoro-4-methylindazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-4-methylindazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazoles .
Scientific Research Applications
3-Chloro-6-fluoro-4-methylindazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-4-methylindazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The following table summarizes key structural and functional differences between 3-Chloro-6-fluoro-4-methylindazole and analogous compounds:
Electronic and Steric Effects
- Indazole vs. Benzoxazole (Compound 6h): The benzoxazole core in 6h replaces one nitrogen atom in indazole with oxygen, reducing hydrogen-bonding capacity. The chloro substituent in 6h is on a peripheral phenyl ring, whereas in 3-Chloro-6-fluoro-4-methylindazole, it is directly on the indazole core, likely increasing steric hindrance near the active site.
- Indazole vs. Pyrazole (Compound from ): The pyrazole core lacks the fused benzene ring of indazole, reducing aromatic π-system interactions. The trifluoromethyl (CF₃) group in the pyrazole derivative is a strong electron-withdrawing moiety, which may increase acidity and metabolic resistance compared to the methyl group in the indazole compound .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-Chloro-6-fluoro-4-methylindazole?
Successful synthesis requires precise control of reaction conditions:
- Temperature : Elevated temperatures (e.g., reflux) are often necessary for cyclization steps but must avoid decomposition .
- Solvent : Polar aprotic solvents like DMSO enhance reactivity in hydrazide condensation reactions .
- Purification : Recrystallization (water-ethanol mixtures) or chromatography ensures >95% purity, crucial for downstream applications .
- Catalysts : Acidic or basic catalysts may accelerate specific steps, such as ring closure or halogenation .
Q. How is the molecular structure of 3-Chloro-6-fluoro-4-methylindazole validated?
Structural confirmation involves:
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine atomic coordinates and bond angles, resolving positional ambiguities .
- Spectroscopy : and NMR verify substituent positions, while HRMS confirms molecular weight .
- Hydrogen bonding analysis : Crystallographic data reveal intermolecular interactions affecting stability and polymorphism .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of 3-Chloro-6-fluoro-4-methylindazole derivatives?
Discrepancies in activity often arise from structural variations or impurities:
- Twinning analysis : SHELXD/SHELXE detect crystal twinning, which may distort electron density maps and lead to misassigned substituents .
- Comparative docking studies : Align crystallographic data with target proteins (e.g., kinases) to identify critical binding motifs masked by poor resolution .
- Batch consistency : HPLC-MS monitors synthetic byproducts (e.g., dehalogenated analogs) that may skew bioassay results .
Q. What methodologies are used to assess the pharmacological mechanism of 3-Chloro-6-fluoro-4-methylindazole?
Mechanistic studies employ:
- Kinase inhibition assays : Measure IC values against recombinant enzymes (e.g., JAK2 or EGFR) using fluorescence polarization .
- Cellular uptake studies : Radiolabeled analogs track intracellular accumulation via PET imaging .
- Metabolic profiling : LC-MS identifies phase I/II metabolites, clarifying stability and off-target effects .
Q. How do electronic effects of chlorine and fluorine substituents influence reactivity in functionalization reactions?
- Fluorine : High electronegativity deactivates the indazole ring, directing electrophilic substitution to the 5-position. Kinetic studies with HNO/HSO show slower nitration compared to non-fluorinated analogs .
- Chlorine : Enhances leaving-group ability in nucleophilic aromatic substitution (SNAr), enabling regioselective derivatization (e.g., methoxylation) under mild conditions .
- Methyl group : Steric hindrance at the 4-position limits accessibility for bulky reagents, requiring optimized catalysts (e.g., Pd/Cu for Sonogashira coupling) .
Data Analysis and Interpretation
Q. How should researchers address conflicting solubility data for 3-Chloro-6-fluoro-4-methylindazole in different solvents?
- Solvent polarity : Use Hansen solubility parameters to correlate solubility with solvent polarity (e.g., DMSO > ethanol > hexane) .
- Temperature dependence : Plot solubility vs. temperature (Van’t Hoff analysis) to identify optimal recrystallization conditions .
- Polymorph screening : DSC/TGA detects polymorphic forms with distinct dissolution profiles, explaining discrepancies .
Q. What strategies mitigate byproduct formation during halogenation of 3-Chloro-6-fluoro-4-methylindazole?
- Regioselective control : Use directing groups (e.g., carboxylates) to block undesired halogenation sites .
- Catalyst optimization : Pd(OAc)/Xantphos suppresses dihalogenation in Buchwald-Hartwig aminations .
- In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry .
Biological and Pharmacological Applications
Q. What in vitro models are suitable for evaluating the anticancer potential of 3-Chloro-6-fluoro-4-methylindazole derivatives?
- Cell line panels : NCI-60 screens identify selectivity profiles against diverse cancer types .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies programmed cell death in treated cells .
- 3D tumor spheroids : Mimic in vivo drug penetration and hypoxia resistance better than monolayer cultures .
Q. How can researchers differentiate between on-target and off-target effects in kinase inhibition studies?
- Isozyme selectivity screens : Profiling against 100+ kinases (e.g., Eurofins KinaseProfiler) identifies off-target binding .
- CRISPR knockouts : Ablating the target kinase in cell lines confirms phenotype dependency .
- Thermodynamic profiling : ITC measures binding entropy/enthalpy, distinguishing specific vs. nonspecific interactions .
Safety and Handling
Q. What precautions are critical when handling 3-Chloro-6-fluoro-4-methylindazole in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
